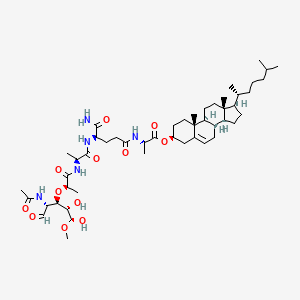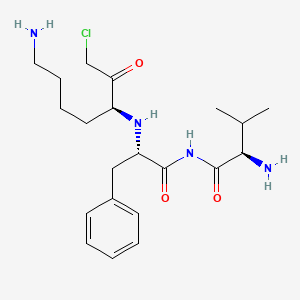
Iritone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iritone is an organic compound known for its unique chemical structure and properties. This compound is characterized by a cyclohexene ring substituted with three methyl groups and a butenone side chain. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of Iritone typically involves several steps, including the formation of the cyclohexene ring and the introduction of the butenone side chain. Common synthetic routes include:
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Methyl Group Introduction:
Butenone Side Chain Addition: The butenone side chain can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Iritone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butenone side chain, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Iritone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Iritone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Iritone can be compared with similar compounds, such as:
1-(2,4,6-Trimethyl-3-cyclohexen-1-yl)-1-penten-3-one: This compound has a similar cyclohexene ring structure but differs in the side chain.
(2,4,6-Trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate: This compound features a piperidinylacetate group instead of a butenone side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
67801-38-1 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
(E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-7,10-11,13H,8H2,1-4H3/b6-5+ |
Clé InChI |
FETSKTIMHFKZNF-AATRIKPKSA-N |
SMILES |
CC1CC(=CC(C1C=CC(=O)C)C)C |
SMILES isomérique |
CC1CC(=CC(C1/C=C/C(=O)C)C)C |
SMILES canonique |
CC1CC(=CC(C1C=CC(=O)C)C)C |
Key on ui other cas no. |
67801-38-1 |
Synonymes |
4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one 4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one 4-(TMC)-3-B cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-ethyl-2-[7-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232611.png)





